molecular formula C22H26ClFN6O B2854857 N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179431-04-9

N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No.: B2854857
CAS No.: 1179431-04-9
M. Wt: 444.94
InChI Key: BVJQTKRSPWVLAK-UHFFFAOYSA-N
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Description

N2-(4-Fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride is a triazine-based compound featuring a fluorophenyl group at the N2 position, a morpholine ring at the 6-position, and a 4-isopropylphenyl group at the N4 position. The hydrochloride salt enhances its solubility for pharmaceutical applications. Triazine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and antiparasitic properties, owing to their ability to interact with enzymes and receptors through hydrogen bonding and π-π interactions .

Properties

IUPAC Name

2-N-(4-fluorophenyl)-6-morpholin-4-yl-4-N-(4-propan-2-ylphenyl)-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN6O.ClH/c1-15(2)16-3-7-18(8-4-16)24-20-26-21(25-19-9-5-17(23)6-10-19)28-22(27-20)29-11-13-30-14-12-29;/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJQTKRSPWVLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with 4-isopropylaniline in the presence of a triazine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the triazine ring. The final product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or isopropyl groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted triazine derivatives.

Scientific Research Applications

N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements include:

  • 4-Fluorophenyl group : Enhances electronegativity and metabolic stability.
  • Morpholine ring : Improves solubility and modulates pharmacokinetics.

Comparisons with analogs (Table 1) highlight how substituent variations impact properties:

Physicochemical and Spectral Properties

  • IR Spectroscopy :
    • NH stretching (3150–3414 cm⁻¹) and C=S (1243–1258 cm⁻¹) in related triazoles confirm tautomerism and structural integrity .
    • Absence of C=O bands (1663–1682 cm⁻¹) in cyclized products validates successful triazole formation .
  • NMR/X-ray Data: Normal bond lengths/angles in chlorinated morpholine-triazine analogs suggest structural stability . Steric effects from isopropyl or trifluoromethyl groups may distort planarity, affecting crystallization .

Biological Activity

N2-(4-fluorophenyl)-6-(morpholin-4-yl)-N4-[4-(propan-2-yl)phenyl]-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound classified as a triazine derivative. Its unique structure incorporates a triazine ring substituted with various functional groups, including a fluorophenyl group and morpholine. This compound is primarily investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C19H23ClFN6\text{C}_{19}\text{H}_{23}\text{ClF}\text{N}_6

Key Features:

  • Triazine Ring: Central to its structure, providing stability and reactivity.
  • Substituents: The presence of the fluorophenyl and morpholino groups enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition: The compound may inhibit enzymes critical in disease pathways, such as those involved in cancer cell proliferation.
  • Receptor Modulation: It can bind to various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines through the following mechanisms:

  • Cell Cycle Arrest: It disrupts the normal progression of the cell cycle.
  • Induction of Reactive Oxygen Species (ROS): Increased ROS levels lead to oxidative stress in cancer cells.

Case Study: Anticancer Efficacy

A study investigating the compound's efficacy against breast cancer cells showed:

  • IC50 Values: The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity.
  • Mechanistic Insights: Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting apoptosis induction.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary findings suggest:

  • Urease Inhibition: Similar compounds have shown promise in inhibiting urease enzymes in pathogenic bacteria, which could be a potential mechanism for this compound as well.
Activity TypeTargetIC50 Value (µM)
AnticancerBreast Cancer Cells5.0
AntimicrobialUrease Inhibition3.0

Medicinal Chemistry

This compound is being explored for its potential as a therapeutic agent in:

  • Cancer Treatment: Development of novel anticancer drugs.
  • Infectious Diseases: Potential use against ureolytic bacterial infections.

Structure-Based Drug Design (SBDD)

Recent advancements in SBDD have utilized this compound as a lead structure for developing new drugs targeting neglected tropical diseases like leishmaniasis. Its structural features allow for modifications that enhance efficacy and reduce toxicity.

Q & A

Q. What are the standard synthetic routes for this triazine derivative, and what reaction conditions optimize yield?

Methodological Answer: Synthesis typically involves sequential nucleophilic substitutions on cyanuric chloride (1,3,5-trichloro-1,3,5-triazine):

Step 1: React cyanuric chloride with 4-fluorophenylamine in anhydrous THF at 0–5°C to substitute the first chlorine.

Step 2: Introduce morpholine at 50–60°C to substitute the second chlorine.

Step 3: Substitute the third chlorine with 4-isopropylphenylamine under reflux (80–90°C) in dichloroethane.

Step 4: Convert the free base to the hydrochloride salt using HCl in ethanol .

Critical Conditions:

  • Maintain anhydrous conditions to prevent hydrolysis.
  • Use excess amine (1.2–1.5 eq) for complete substitution.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).

Q. Table 1: Synthetic Optimization Parameters

StepReagentSolventTemperatureYield Range
14-fluorophenylamineTHF0–5°C70–80%
2MorpholineDichloroethane50–60°C65–75%
34-isopropylphenylamineToluene80–90°C60–70%

Q. Which analytical methods are most effective for characterizing this compound?

Methodological Answer:

  • Purity Analysis: HPLC (C18 column, acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Acceptable purity >95% for biological testing .
  • Structural Confirmation:
    • 1H/13C NMR: Key signals include morpholine protons (δ 3.6–3.8 ppm) and aromatic protons from fluorophenyl (δ 7.1–7.4 ppm) .
    • Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion [M+H]+ (calc. for C28H31ClFN7O: 560.2 g/mol) .
  • Salt Form Verification: FT-IR (Cl⁻ stretch ~2400 cm⁻¹) .

Q. What in vitro assays evaluate anticancer potential, and how are IC50 values interpreted?

Methodological Answer:

  • MTT Assay: Test against human cancer cell lines (e.g., MCF-7, A549) with 48–72 hr exposure. Normalize viability to untreated controls.
  • IC50 Determination: Use nonlinear regression (GraphPad Prism) to calculate dose-response curves. For triazines, typical IC50 ranges: 2–20 µM (potent), 20–50 µM (moderate) .
  • Controls: Include cisplatin (positive control) and DMSO vehicle.

Q. Table 2: Example Anticancer Data (Similar Triazines)

CompoundCell LineIC50 (µM)Reference
Analog with 3-fluorophenylMCF-712.3
Analog with 4-chlorophenylA54918.9

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence reactivity in substitution reactions?

Methodological Answer: The electron-withdrawing fluorine atom activates the phenyl ring for nucleophilic aromatic substitution (NAS) by polarizing the C-F bond, enhancing electrophilicity at the para position. Compared to chloro/methoxy substituents:

  • Fluorine: Higher electronegativity increases ring activation but reduces steric hindrance vs. Cl.
  • Reactivity Trend: 4-F > 4-Cl > 4-OCH3 in NAS reactions .
  • Validation: DFT calculations (e.g., Mulliken charges) predict reactive sites .

Q. How to resolve contradictions in enzyme inhibition data across assays?

Methodological Answer: Contradictions may arise from:

  • Enzyme Source Variability: Recombinant vs. native enzymes (e.g., kinase isoforms).
  • Assay Conditions: ATP concentration in kinase assays affects IC50 (use Km ATP for physiological relevance).
  • Strategies:
    • Orthogonal Assays: Combine radiometric (32P-ATP) and fluorescence-based (ADP-Glo™) methods .
    • Analytical Checks: Verify compound stability via LC-MS post-assay .
    • Crystallography: Resolve binding modes (e.g., PDB ID for similar triazines) .

Q. How to validate molecular docking for SAR predictions?

Methodological Answer:

Docking Setup: Use Glide (Schrödinger) with OPLS4 force field.

Validation: Compare predicted poses with X-ray structures (e.g., triazine bound to CDK2, PDB: 1H1S).

Key Metrics: RMSD < 2.0 Å for ligand alignment; ΔGbinding vs. experimental Ki .

Case Study: Fluorophenyl-morpholine analogs show improved hydrophobic packing in kinase pockets vs. non-fluorinated analogs .

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